molecular formula C9H9FO3 B2485154 2-(2-fluoro-3-methylphenyl)-2-hydroxyaceticacid CAS No. 1214372-73-2

2-(2-fluoro-3-methylphenyl)-2-hydroxyaceticacid

Cat. No.: B2485154
CAS No.: 1214372-73-2
M. Wt: 184.166
InChI Key: PSUYXNOUZOFSTP-UHFFFAOYSA-N
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Description

2-(2-Fluoro-3-methylphenyl)-2-hydroxyacetic acid is a mandelic acid derivative featuring a phenyl ring substituted with a fluorine atom at the ortho position (C2) and a methyl group at the meta position (C3). Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol.

Properties

IUPAC Name

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUYXNOUZOFSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C(=O)O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214372-73-2
Record name 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-methylbenzaldehyde with a suitable nucleophile, followed by oxidation to introduce the hydroxyacetic acid group. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

Industrial Production Methods

In industrial settings, the production of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid may involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid with structurally related compounds, emphasizing substituent positions, molecular properties, and synthesis yields:

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Properties/Synthesis Yield
2-(2-Fluoro-3-methylphenyl)-2-hydroxyacetic acid 2-F, 3-CH₃ C₉H₉FO₃ 184.16 N/A Increased lipophilicity due to CH₃
(R)-2-(2-Fluorophenyl)-2-hydroxyacetic acid 2-F C₈H₇FO₃ 170.14 32222-48-3 Chiral center (R-configuration)
2-(2-Fluoro-3-hydroxyphenyl)acetic acid 2-F, 3-OH C₈H₇FO₃ 170.14 1213229-25-4 Higher polarity due to -OH
2-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid 3-F, 4-OH C₈H₇FO₄ 186.14 153003-19-1 Enhanced acidity from adjacent -OH
4-Fluoromandelic acid 4-F C₈H₇FO₃ 170.14 395-33-5 Lower steric hindrance at C4
(2R)-2-(3,4-Difluorophenyl)-2-hydroxyacetic acid 3-F, 4-F C₈H₆F₂O₃ 188.12 132741-29-8 Dual electron-withdrawing F groups
2-(4-Aminophenyl)-2-hydroxyacetic acid 4-NH₂ C₈H₉NO₃ 167.16 13104-66-0 Basic NH₂ group alters solubility
Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) 2-Ph, 2-Ph C₁₄H₁₂O₃ 228.25 76-93-7 High steric bulk; weak acidity

Key Trends and Research Findings

Electronic Effects: Fluorine Substitution: Fluorine at ortho (C2) or para (C4) positions enhances electron-withdrawing effects, increasing acidity. For example, 4-fluoromandelic acid (pKa ~3.1) is more acidic than non-fluorinated analogs due to resonance stabilization of the conjugate base . Methyl vs. Hydroxyl Groups: The methyl group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to 2-(2-fluoro-3-hydroxyphenyl)acetic acid (logP ~0.9), which has a polar hydroxyl group .

Stereochemical Influence :

  • Chiral analogs like (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid exhibit enantiomer-specific biological activity, such as binding to human GABA transporters (hGAT3) . The target compound’s stereochemistry (if chiral) could similarly affect its pharmacokinetics.

Synthesis Yields :

  • Substituent steric bulk impacts yields. For example, (S)-2-((S)-1-benzylpyrrolidin-2-yl)-2-hydroxyacetic acid achieves 89% yield due to minimal steric hindrance, while bulky biphenyl derivatives yield 32–39% . The target compound’s methyl group may moderately reduce yield compared to simpler analogs.

Biological and Industrial Relevance :

  • Fluorinated mandelic acids are intermediates in pharmaceuticals (e.g., protease inhibitors) .
  • Hydroxyl-containing variants (e.g., 2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyacetic acid) are explored for antioxidant properties .

Biological Activity

2-(2-Fluoro-3-methylphenyl)-2-hydroxyacetic acid, a fluorinated derivative of hydroxyacetic acid, has garnered attention for its potential biological activities. Its unique structure, featuring a fluorine atom and a hydroxy group, suggests promising interactions with various biological targets, making it a candidate for therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H11_{11}F1_{1}O3_{3}
  • Molecular Weight : Approximately 198.19 g/mol
  • Structural Features :
    • Hydroxy group (-OH) enhances hydrogen bonding capabilities.
    • Fluorine atom increases lipophilicity and metabolic stability.

The biological activity of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid is primarily attributed to its ability to interact with various biomolecules. The hydroxy group can form hydrogen bonds with proteins and enzymes, while the fluorine atom may enhance binding affinity due to its electronegativity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as anti-inflammatory and analgesic properties.

Biological Activity Overview

Research has indicated several key areas of biological activity for this compound:

  • Anti-inflammatory Effects : Studies suggest that the compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity in Cancer Cells : Fluorinated derivatives have shown potent cytotoxic effects against cancer cell lines, indicating potential use in cancer therapy. The fluorination appears to enhance the compound's efficacy compared to non-fluorinated analogs .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in conditions like cancer and metabolic disorders .

Case Studies and Experimental Data

Recent studies have provided quantitative data on the biological activity of 2-(2-fluoro-3-methylphenyl)-2-hydroxyacetic acid. Below is a summary table highlighting key findings from various research efforts:

StudyFocusKey FindingsIC50 Values (µM)
Anti-inflammatory effectsInhibition of TNF-α production15.4
Cytotoxicity in cancer cellsEnhanced cytotoxicity in GBM cells5.6
Enzyme inhibitionInhibition of PERK enzyme activity0.0024

Detailed Mechanistic Insights

  • Anti-inflammatory Mechanism : The compound's hydroxy group facilitates interactions with inflammatory mediators, potentially blocking their signaling pathways.
  • Cytotoxic Mechanism : In glioblastoma multiforme (GBM) models, the compound inhibited glycolysis by modulating hexokinase activity, which is crucial for cancer cell metabolism .
  • Enzyme Interaction : The fluorine atom contributes to the compound's ability to bind effectively to target enzymes, enhancing its inhibitory effects compared to non-fluorinated counterparts.

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